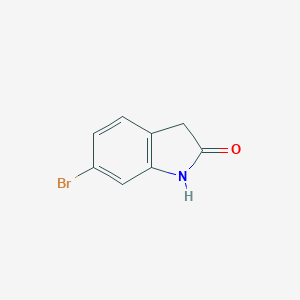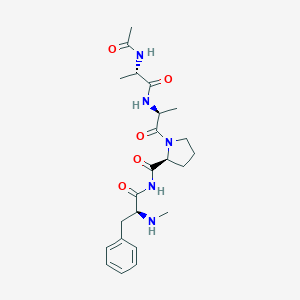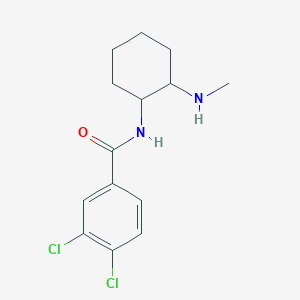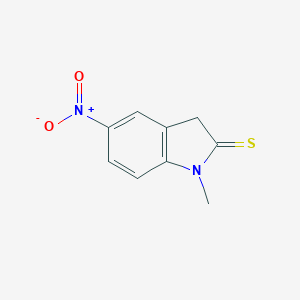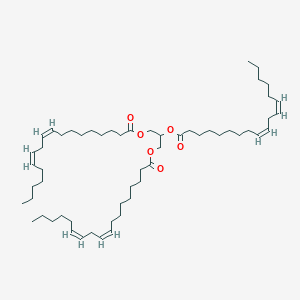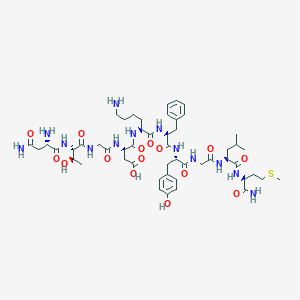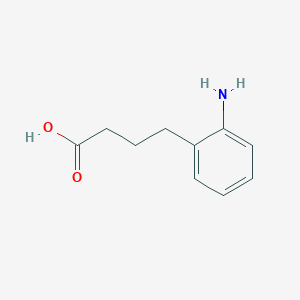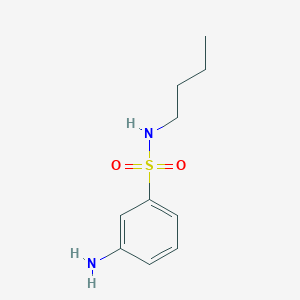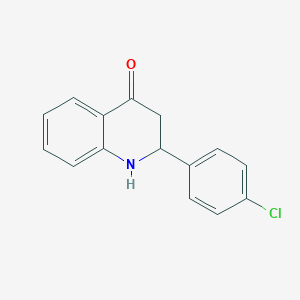![molecular formula C18H12ClN5O3S B126988 N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide CAS No. 155811-89-5](/img/structure/B126988.png)
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide, also known as COTI-2, is a novel small molecule that has shown promising results in cancer research. It was first identified as a potential anti-cancer agent through a high-throughput screening approach, and subsequent studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
作用機序
The exact mechanism of action of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is not fully understood, but it is thought to target the p53 pathway, which is frequently mutated in cancer cells. N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to restore the function of mutant p53, leading to cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce tumor angiogenesis. In addition, N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide for lab experiments is its specificity for mutant p53. This allows researchers to study the effects of restoring p53 function in cancer cells without affecting normal cells. However, one limitation of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide. One area of interest is the development of more potent and soluble analogs of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide. Another area of interest is the combination of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, there is potential for the use of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide in personalized medicine, as it can be used to target specific mutations in the p53 pathway.
合成法
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This compound is then reacted with 4-chlorophenacyl chloride to form 4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl chloride. The final step involves the reaction of this compound with N-(4-aminobenzoyl)glycine to form N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide.
科学的研究の応用
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer. In vivo studies have also shown that N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide can inhibit tumor growth and induce apoptosis in mouse models of breast and ovarian cancer.
特性
CAS番号 |
155811-89-5 |
|---|---|
製品名 |
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide |
分子式 |
C18H12ClN5O3S |
分子量 |
413.8 g/mol |
IUPAC名 |
N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide |
InChI |
InChI=1S/C18H12ClN5O3S/c19-13-6-8-14(9-7-13)23-11-27-24(26)17(23)15-10-28-18(20-15)22-21-16(25)12-4-2-1-3-5-12/h1-10H,11H2 |
InChIキー |
YBQJBJPFMHHDTH-UHFFFAOYSA-N |
SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
同義語 |
(NE)-N-[[4-[4-(4-chlorophenyl)-2-oxido-1-oxa-4-aza-2-azoniacyclopent-2 -en-3-yl]-1,3-thiazol-2-yl]imino]benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




